3,5-Diethoxy-4-methoxyphenethylamine

Catalog No.
S15800039
CAS No.
90109-61-8
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diethoxy-4-methoxyphenethylamine

CAS Number

90109-61-8

Product Name

3,5-Diethoxy-4-methoxyphenethylamine

IUPAC Name

2-(3,5-diethoxy-4-methoxyphenyl)ethanamine

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-4-16-11-8-10(6-7-14)9-12(17-5-2)13(11)15-3/h8-9H,4-7,14H2,1-3H3

InChI Key

ROKMKYBLAPLLER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OCC)CCN

3,5-Diethoxy-4-methoxyphenethylamine, also known as symbescaline, is a lesser-known psychedelic compound belonging to the phenethylamine class. It is an isomer of asymbescaline and was first synthesized by Alexander Shulgin. The compound features a distinctive structure characterized by the presence of two ethoxy groups at the 3 and 5 positions and a methoxy group at the 4 position of the phenethylamine backbone. Its chemical formula is C13H21NO3C_{13}H_{21}NO_3 with a molecular weight of approximately 237.31 g/mol .

Typical of phenethylamines, including:

  • Oxidation: This can lead to the formation of phenolic compounds.
  • Alkylation: The amine group can be alkylated to produce N-alkyl derivatives.
  • Dealkylation: The ethoxy groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of other phenethylamine derivatives.

The specific reaction pathways and products depend on the reaction conditions and reagents used.

The synthesis of 3,5-diethoxy-4-methoxyphenethylamine can be achieved through several methods:

  • Starting from Phenethylamine: The synthesis typically begins with the appropriate substituted phenethylamine precursor.
  • Methoxylation and Ethoxylation: The introduction of methoxy and ethoxy groups can be accomplished via etherification reactions using suitable alkylating agents.
  • Final Steps: The final product is often purified through recrystallization or chromatography techniques to achieve high purity levels.

Specific synthetic routes may vary but often involve multi-step processes similar to those used for other related compounds in the phenethylamine family .

3,5-Diethoxy-4-methoxyphenethylamine has primarily been studied in the context of psychoactive substances. While it has not gained significant attention in mainstream pharmacology or therapeutic applications, it may serve as a research compound in studies exploring psychedelic effects or as a reference compound in pharmacological research related to similar phenethylamines.

Several compounds share structural similarities with 3,5-diethoxy-4-methoxyphenethylamine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Mescaline (3,4,5-trimethoxyphenethylamine)Three methoxy groupsKnown for its strong psychedelic effects; widely studied.
3,4-DimethoxyphenethylamineTwo methoxy groupsAnalogous to dopamine; exhibits monoamine oxidase inhibition.
AsymbescalineOne ethoxy group and one methoxy groupIsomeric relationship; different psychoactive profile.

These compounds highlight the diversity within the phenethylamine class while showcasing how slight modifications in structure can lead to significant differences in activity and effects .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.15214353 g/mol

Monoisotopic Mass

239.15214353 g/mol

Heavy Atom Count

17

UNII

UP8DY84WAK

Wikipedia

Symbescaline

Dates

Last modified: 08-15-2024

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